molecular formula C6H14N2O B1271665 (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine CAS No. 72748-99-3

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine

Cat. No.: B1271665
CAS No.: 72748-99-3
M. Wt: 130.19 g/mol
InChI Key: BWSIKGOGLDNQBZ-ZCFIWIBFSA-N
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Description

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (CAS: 72748-99-3) is a chiral pyrrolidine derivative characterized by a methoxymethyl substituent at the 2-position and an amino group at the 1-position of the pyrrolidine ring. With a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g/mol, it exists as a colorless to pale-yellow liquid at room temperature. Key physical properties include a density of 0.97 g/mL, a boiling point of 42°C (1.8 mmHg), a flash point of 72°C, and a specific optical rotation of [α]D = +81.5° .

This compound is widely utilized in asymmetric synthesis as a chiral auxiliary, particularly in the SAMP/RAMP (Stereochemically Defined Amino-Pyrrolidine) methodology, where its enantiopure form directs stereoselective reactions such as alkylations and aldol additions . Its high purity (>95%) and stability under inert conditions make it a staple in pharmaceutical and organic chemistry research .

Properties

IUPAC Name

(2R)-2-(methoxymethyl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSIKGOGLDNQBZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72748-99-3
Record name (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine
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Preparation Methods

Stepwise Functionalization of (R)-Proline

  • Protection of the Carboxylic Acid : (R)-Proline is treated with thionyl chloride ($$ \text{SOCl}2 $$) to form the acyl chloride, followed by reaction with methanol to yield methyl (R)-prolinate ($$ \text{C}6\text{H}{11}\text{NO}2 $$).
  • Reduction to Alcohol : The ester is reduced using sodium borohydride ($$ \text{NaBH}_4 $$) in tetrahydrofuran (THF) at 0–50°C to produce (R)-2-(hydroxymethyl)pyrrolidine.
  • Methoxymethyl Introduction : The hydroxyl group undergoes Williamson ether synthesis with methyl iodide ($$ \text{CH}3\text{I} $$) in the presence of a base (e.g., $$ \text{K}2\text{CO}_3 $$), yielding (R)-2-(methoxymethyl)pyrrolidine.
  • Amination : The pyrrolidine nitrogen is functionalized via Hofmann degradation or Curtius rearrangement to introduce the primary amine, culminating in the target compound.

Advantages : High enantiomeric excess ($$ >99\% $$) due to proline’s natural chirality.
Limitations : Multi-step process with moderate overall yield ($$ \sim40\% $$).

Asymmetric Alkylation of Pyrrolidine Derivatives

This approach employs chiral catalysts to induce asymmetry during alkylation.

Enolate Alkylation Strategy

Pyrrolidine is deprotonated at the α-position using a strong base (e.g., LDA) to form an enolate, which reacts with methoxymethyl bromide ($$ \text{CH}3\text{OCH}2\text{Br} $$) in the presence of a chiral ligand (e.g., sparteine). The reaction proceeds via:
$$
\text{Pyrrolidine} + \text{CH}3\text{OCH}2\text{Br} \xrightarrow{\text{Chiral Ligand}} (R)\text{-2-(methoxymethyl)pyrrolidine}
$$
Subsequent amination via reductive pathways (e.g., $$ \text{NH}3/\text{H}2/\text{Pd} $$) furnishes the amine.

Key Data :

  • Yield: 60–75%
  • Enantiomeric Excess (ee): 85–92%

Reductive Amination of Ketone Intermediates

Reductive amination offers a streamlined route by combining imine formation and reduction.

Imine Formation and Asymmetric Reduction

A ketone precursor, (R)-2-(methoxymethyl)pyrrolidinone, is condensed with ammonium acetate ($$ \text{NH}4\text{OAc} $$) to form an imine. Asymmetric reduction using a chiral catalyst (e.g., CBS catalyst) yields the target amine:
$$
\text{Ketone} + \text{NH}
3 \xrightarrow{\text{CBS Catalyst}} (R)\text{-1-Amino-2-(methoxymethyl)pyrrolidine}
$$

Optimization Insights :

  • Solvent: THF or methanol
  • Temperature: 0–25°C
  • ee: Up to 95%

Resolution of Racemic Mixtures

Racemic 1-amino-2-(methoxymethyl)pyrrolidine is resolved using chiral acids (e.g., dibenzoyl tartaric acid) to form diastereomeric salts. Crystallization separates the (R)-enantiomer, which is liberated via basification.

Industrial Applicability :

  • Scalability: Suitable for kilogram-scale production
  • Cost: High due to excess resolving agent requirements

Comparative Analysis of Synthetic Routes

Method Steps Yield ee (%) Cost
Chiral Pool Synthesis 4 40% >99 Moderate
Asymmetric Alkylation 3 65% 85–92 High (ligands)
Reductive Amination 2 70% 90–95 Moderate
Resolution 2 35% 99 Low

Recent Advances in Catalytic Asymmetric Synthesis

Emerging methods utilize organocatalysts (e.g., cinchona alkaloids) for enantioselective C–H functionalization. For example, photocatalytic systems enable direct methoxymethylation of pyrrolidine derivatives with $$ \text{CH}3\text{OCH}2\text{Cl} $$.

Chemical Reactions Analysis

®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to enantioselective proteins, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Enantiomeric Pair: (S)-(−)-1-Amino-2-(methoxymethyl)pyrrolidine

The S-enantiomer of this compound serves as a complementary chiral auxiliary in asymmetric synthesis. While both enantiomers share identical physical properties (e.g., molecular weight, density), their opposite chirality leads to divergent stereochemical outcomes in reactions. For example, the R-enantiomer is preferred in generating specific configurations in natural product syntheses, whereas the S-enantiomer may produce mirror-image products .

Property (R)-(+)-Enantiomer (S)-(−)-Enantiomer
Optical Rotation +81.5° −81.5° (approximate, inferred)
Synthetic Application Key intermediate in (+)-crotogoudin synthesis Used in (−)-alkaloid syntheses

Pyrrolidine Derivatives with Hydroxyl Groups: Prolinol

Prolinol (pyrrolidin-2-yl-methanol) replaces the methoxymethyl group with a hydroxymethyl substituent. This structural difference reduces steric bulk and alters hydrogen-bonding capacity, impacting its role in catalysis:

Property (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine Prolinol
Functional Groups −NH₂, −OCH₂CH₃ −NH₂, −CH₂OH
Reactivity Stabilizes transition states via methoxy group Participates in hydrogen-bonding
Applications Asymmetric alkylation Organocatalysis (e.g., aldol reactions)

Pyrrolidine-2-one and Derivatives

Pyrrolidine-2-one derivatives, such as 3-Amino-1-hydroxypyrrolidin-2-one, introduce a carbonyl group, altering electronic properties and biological activity:

Property This compound 3-Amino-1-hydroxypyrrolidin-2-one
Key Features Methoxymethyl, amino groups Carbonyl, hydroxyl, amino groups
Biological Activity Limited data; primarily synthetic use Antimicrobial, enzyme inhibition
Synthetic Utility Chiral auxiliary Scaffold for drug design

Aromatic-Substituted Pyrrolidines: 3-(3-(Methoxymethyl)phenoxy)pyrrolidine

This compound incorporates a phenoxy group, enhancing aromatic interactions with biological targets. Compared to this compound, the phenoxy substitution increases lipophilicity and binding affinity to enzymes or receptors:

Property This compound 3-(3-(Methoxymethyl)phenoxy)pyrrolidine
Structural Additions Phenoxy ring
Bioactivity Synthetic intermediate Enhanced enzyme targeting
Applications Asymmetric synthesis Medicinal chemistry lead

Piperidine Analogs: 4-Piperidinol

Replacing the pyrrolidine ring with a six-membered piperidine ring alters ring strain and conformational flexibility:

Property This compound 4-Piperidinol
Ring Size 5-membered 6-membered
Conformational Freedom Higher ring strain Lower strain, flexible
Bioactivity Not applicable Antidepressant activity

Key Differentiators of this compound

  • Chiral Auxiliary Superiority: Its methoxymethyl group provides optimal steric and electronic effects for stereoselective reactions, outperforming hydroxylated analogs like prolinol in certain transformations .
  • Thermal Stability : Higher flash point (72°C) compared to liquid pyrrolidine derivatives with lower boiling points .
  • Versatility : Serves as both a building block and a catalyst in asymmetric synthesis, unlike bioactive pyrrolidine-2-one derivatives .

Biological Activity

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (often abbreviated as RAMP) is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a chiral amine derived from pyrrolidine, characterized by its specific spatial arrangement denoted by the (R) configuration. This compound features a pyrrolidine ring with a secondary amine group and a methoxymethyl substituent, which contribute to its unique chemical properties. Its chirality allows for selective interactions with various biological targets, making it a valuable compound in asymmetric synthesis and medicinal applications.

Biological Activity

The biological activity of this compound is primarily linked to its role as a chiral auxiliary in organic synthesis. It facilitates the formation of enantiomerically enriched products through stereoselective reactions with carbonyl compounds. The mechanism involves the formation of imines that can undergo further reactions such as alkylation or acylation, guided by the chirality introduced by RAMP.

The mechanism of action for this compound involves:

  • Chiral Interaction : The compound interacts selectively with enantioselective proteins and enzymes due to its chirality.
  • Formation of Imines : It reacts with carbonyl compounds to form imines, which can lead to stereospecific outcomes in subsequent reactions.
  • Synthesis Precursor : RAMP serves as a precursor in synthesizing biologically active compounds, enhancing the pharmacological profiles of various drugs .

Research Findings and Case Studies

Several studies have explored the applications and efficacy of this compound in medicinal chemistry:

  • Chiral Building Block : RAMP has been utilized as a chiral building block in the synthesis of complex molecules, demonstrating significant potential in drug development. Its ability to introduce chirality into synthetic pathways is essential for creating enantiomerically pure compounds .
  • Antimicrobial Activity : Some derivatives of RAMP have shown promising antimicrobial properties. Research indicates that modifications to the pyrrolidine structure can enhance antibacterial potency while maintaining selectivity against target pathogens .
  • Synthesis Applications : In asymmetric synthesis, RAMP has been employed effectively to create diverse chemical entities with high stereochemical control. For instance, it has been involved in Michael additions and other transformations that yield products with excellent diastereoselectivity .

Data Table: Properties and Applications

Property/CharacteristicDetails
Chemical Formula C₉H₁₅N₂O₂
Boiling Point 42 °C at 1.8 mmHg
Chirality (R)-configuration
Applications Chiral auxiliary, precursor for drugs
Biological Activity Antimicrobial, enzyme interactions

Q & A

Q. How to troubleshoot enantiomer inversion during large-scale synthesis?

  • Methodological Answer:
  • Acid/base selection : Avoid strong bases (e.g., NaOH) that promote racemization; use mild bases like NaHCO₃.
  • Temperature control : Limit reaction temperatures to <50°C during amine deprotection .

Application-Specific Guidance

Q. What analytical techniques validate RAMP’s role in organometallic complexes?

  • Methodological Answer:
  • X-ray crystallography : Resolve ligand coordination geometry (e.g., in Co(II)-salen complexes) .
  • Circular dichroism (CD) : Monitor chiral induction in catalytic intermediates .

Q. How to design experiments using RAMP in enzyme-free asymmetric catalysis?

  • Methodological Answer:
  • Substrate screening : Test α,β-unsaturated aldehydes with varying electronic profiles to assess RAMP’s enantioselectivity .
  • Kinetic studies : Use stopped-flow NMR to track iminium-enolate equilibrium and optimize catalyst loading .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine
Reactant of Route 2
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine

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